molecular formula C28H28N4O5 B2915038 N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899901-86-1

N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B2915038
CAS No.: 899901-86-1
M. Wt: 500.555
InChI Key: SSWOEENRORCARB-UHFFFAOYSA-N
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Description

N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic hybrid compound designed for research applications, incorporating both a quinazoline-2,4-dione core and an amide functionality. The quinazoline-dione pharmacophore is a scaffold of high interest in medicinal chemistry, known for exhibiting a wide range of biological properties, including potential cytotoxic activity against various cancer cell lines . Molecular hybridization, which combines two pharmacophoric units like quinazoline and amide into a single molecule, is a established strategy in drug discovery to develop compounds with improved affinity, selectivity, and mixed mechanisms of action . The presence of the 3-nitrobenzyl group is a notable feature of this compound. 2-Nitrobenzyl derivatives are widely employed in photochemistry as photoremovable protecting groups, where irradiation can trigger an intramolecular reaction leading to the release of a caged molecule . This specific property may be leveraged in the design of light-activated probes or tools. Researchers may find value in this compound for exploring new therapeutic agents, particularly in oncology, or as a molecular tool in mechanistic studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

899901-86-1

Molecular Formula

C28H28N4O5

Molecular Weight

500.555

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33)

InChI Key

SSWOEENRORCARB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with various functional groups that contribute to its biological properties. The structure includes:

  • Amide linkage : Facilitates interaction with biological targets.
  • Nitro group : Potentially enhances pharmacological activity.
  • Methylphenethyl moiety : May influence lipophilicity and bioavailability.

One of the primary mechanisms of action identified for this compound is the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the catabolism of tryptophan, which plays a crucial role in immune response modulation and cancer progression. By inhibiting IDO, the compound may alter immune responses, potentially enhancing anti-tumor immunity.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating immune responses and inhibiting tumor growth.
  • Immunomodulatory Effects : The inhibition of IDO can lead to increased levels of tryptophan and downstream metabolites that are beneficial for immune system activation.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : The compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, IC50 values were reported in the low micromolar range (e.g., 6.2 μM against HCT-116 cells) .
Cell LineIC50 Value (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

In Vivo Studies

In vivo studies have focused on the pharmacokinetics and metabolism of the compound:

  • Metabolism : Research indicates that the compound undergoes significant metabolic transformations, including reduction and N-acetylation pathways . These pathways can influence its therapeutic efficacy and safety profile.

Case Studies

  • Cancer Treatment : A study involving animal models treated with this compound showed reduced tumor sizes compared to control groups. This suggests potential for clinical applications in oncology .
  • Immunotherapy : In models of immunosuppression, administration of this compound resulted in enhanced immune responses, indicating its role as an adjunct therapy in cancer immunotherapy .

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

The target compound shares structural homology with several quinazolinone derivatives reported in the evidence, differing primarily in substituent groups (Table 1).

Table 1: Structural and Physicochemical Comparison of Quinazolinone Derivatives

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Spectral Features Reference
Target Compound 3-Nitrobenzyl 4-(4-Methylphenethyl)butanamide ~535 (estimated) Expected IR: νNO₂ (~1520 cm⁻¹), νC=O (~1680 cm⁻¹)
Compound 19 () 4-Isopropylbenzyl 3-Methoxypropyl benzamide ~480 ¹H NMR: δ 7.22–7.09 (aromatic protons), 3.34 (methoxy singlet)
Compound 27 () 4-Methylbenzyl 4-Methoxybutyl benzamide 535.6 ¹H NMR: δ 8.23 (quinazolinone proton), 2.31 (methyl singlet)
Compound 3k () 6-Fluoro N-(4-Fluorophenyl)benzamide Melting point: 262–264°C; IR: νC=O (~1675 cm⁻¹), νC-F (~1220 cm⁻¹)
Compound in 2-Fluorobenzyl 3-Methoxypropyl benzamide 535.6 Molecular formula: C₂₉H₃₀FN₃O₆

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrobenzyl group in the target compound contrasts with electron-donating substituents (e.g., 4-methylbenzyl in Compound 27). Nitro groups enhance electrophilicity and may improve binding to targets requiring polar interactions, while methyl groups favor hydrophobic interactions .

Melting Points and Solubility

Melting points for quinazolinone derivatives vary significantly with substituents:

  • Nitro-Substituted Analogues: Expected to exhibit higher melting points (e.g., >250°C) due to strong intermolecular dipole interactions, as seen in nitro-containing heterocycles .
  • Fluoro-Substituted Analogues: Compound 3k () melts at 262–264°C, while Compound 27 () with a methoxy group melts at 167–169°C, highlighting the role of substituent polarity in lattice stability .

Comparison with Non-Quinazolinone Analogues

Benzotriazinone Carboxamides ()

Benzotriazinone derivatives (e.g., Compounds 14a–14n) feature a triazinone core instead of quinazolinone. These compounds exhibit:

  • Synthetic Accessibility: Synthesized via isatoic anhydride intermediates, contrasting with the Friedel-Crafts or coupling routes used for quinazolinones .

Thiazolidinone Derivatives ()

Thiazolidinone-based compounds (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide) exhibit distinct spectral features (e.g., νC=S at ~1250 cm⁻¹ in IR) and lower molecular weights (~300–400 g/mol) compared to the target compound .

Spectral and Computational Insights

  • IR Spectroscopy: The absence of νS-H (~2500–2600 cm⁻¹) in the target compound (as in ’s triazole derivatives) confirms the thione tautomer stability, a feature shared with other heterocyclic amides .
  • ¹H NMR: Aromatic protons in the 3-nitrobenzyl group (δ ~8.0–8.5) would differ from fluorobenzyl derivatives (δ ~7.2–7.6) due to deshielding effects .

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